REACTION_SMILES
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[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:1][CH:2]1[NH:3][CH2:4][CH:5]([CH3:8])[NH:6][CH2:7]1.[CH3:25][N:26]1[CH2:27][CH2:28][CH2:29][C:30]1=[O:31].[Cl:9][c:10]1[n:11][cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17]1>>[CH3:1][CH:2]1[N:3]([c:10]2[n:11][cH:12][c:13]([C:14]#[N:15])[cH:16][cH:17]2)[CH2:4][CH:5]([CH3:8])[NH:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNC(C)CN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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CC1CN(c2ccc(C#N)cn2)C(C)CN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |